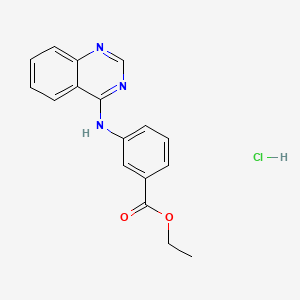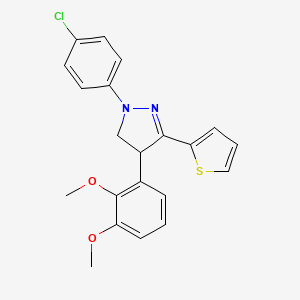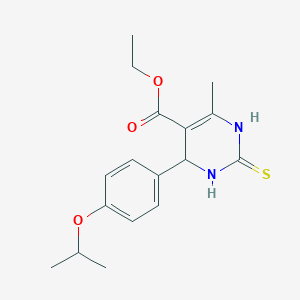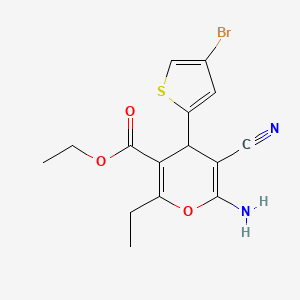![molecular formula C18H16N4O2 B4908055 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4908055.png)
9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the quinazoline core with pyridin-4-ylmethyl halides in the presence of a base.
Oxidation and Carboxamide Formation: The final steps include oxidation to introduce the oxo group and subsequent amidation to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow chemistry or other scalable techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Reduction of the oxo group to hydroxyl or other functional groups.
Substitution: Substitution reactions at the pyridin-4-ylmethyl or quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides and bases for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Pyridinylmethyl Derivatives: Compounds with pyridinylmethyl groups attached to different cores.
Propiedades
IUPAC Name |
9-oxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(20-11-12-5-7-19-8-6-12)13-3-4-14-15(10-13)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKMUDHVRMWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=NC=C4)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]-N-cyclopropylbenzamide](/img/structure/B4907991.png)

![(2,6-Dimethoxypyridin-3-yl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone](/img/structure/B4907999.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B4908001.png)
![2-(1H-imidazol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4908009.png)



![2-[1-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B4908044.png)
![N-methyl-N-(4-phenoxybenzyl)-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B4908053.png)


![ethyl 1-(1,4-dithiepan-6-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4908065.png)
![4-methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4908081.png)
